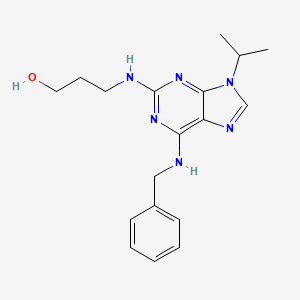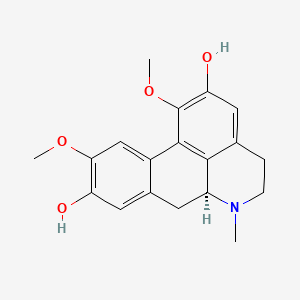
Bis-aminooxy-PEG1
Overview
Description
Bis-aminooxy-polyethylene glycol 1 is a polyethylene glycol derivative containing two aminooxy groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy groups can be used in bioconjugation, reacting with aldehydes to form oxime bonds or with reductants to form hydroxylamine linkages .
Mechanism of Action
Target of Action
Bis-aminooxy-PEG1 is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that it is designed to degrade. PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound, as a PROTAC linker, connects the E3 ubiquitin ligase ligand and the target protein ligand . This connection allows the PROTAC molecule to bring the target protein in close proximity to the E3 ubiquitin ligase, which marks the target protein for degradation by the proteasome . This process exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. The E3 ubiquitin ligase, which is part of the PROTAC molecule, tags the target protein with ubiquitin. This ubiquitin tag signals the proteasome to degrade the tagged protein .
Pharmacokinetics
As a peg-based compound, this compound is likely to have good solubility in aqueous media This property could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins within cells . By bringing the target protein in close proximity to the E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome . This can lead to the reduction or elimination of the target protein’s function within the cell.
Action Environment
The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of the E3 ubiquitin ligase and the proteasome, as well as the stability of the PROTAC molecule itself. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, which could potentially enhance its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Bis-aminooxy-PEG1 plays a significant role in biochemical reactions, particularly in the formation of PROTAC molecules . It joins two essential ligands, which are crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Cellular Effects
Given its role in the formation of PROTAC molecules, it can be inferred that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its aminooxy groups, which can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Temporal Effects in Laboratory Settings
It is known that the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially influence its stability and degradation over time.
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system within cells
Transport and Distribution
Given its solubility in aqueous media , it can be inferred that it may be readily transported and distributed within cells.
Subcellular Localization
Given its role in the formation of PROTAC molecules , it can be inferred that it may be localized in areas of the cell where protein degradation occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-aminooxy-polyethylene glycol 1 is synthesized by introducing aminooxy groups into a polyethylene glycol backbone. The process involves the reaction of polyethylene glycol with aminooxy reagents under controlled conditions to ensure the formation of stable aminooxy linkages .
Industrial Production Methods
Industrial production of bis-aminooxy-polyethylene glycol 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis-aminooxy-polyethylene glycol 1 can undergo oxidation reactions, particularly at the aminooxy groups.
Reduction: The compound can be reduced to form hydroxylamine linkages.
Substitution: It can participate in substitution reactions with aldehydes to form oxime bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Aldehydes are commonly used in substitution reactions to form oxime bonds
Major Products Formed
Oxime Bonds: Formed by the reaction with aldehydes.
Hydroxylamine Linkages: Formed by reduction reactions
Scientific Research Applications
Bis-aminooxy-polyethylene glycol 1 is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for various applications, including protein labeling and immobilization.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Comparison with Similar Compounds
Similar Compounds
- Bis-aminooxy-polyethylene glycol 2
- Bis-aminooxy-polyethylene glycol 3
- Bis-aminooxy-polyethylene glycol 4
- Bis-aminooxy-polyethylene glycol 7
- Bis-aminooxy-polyethylene glycol 10
Uniqueness
Bis-aminooxy-polyethylene glycol 1 is unique due to its specific molecular weight and the presence of two aminooxy groups, which provide enhanced solubility and reactivity compared to other polyethylene glycol derivatives. Its ability to form stable oxime bonds and hydroxylamine linkages makes it a valuable tool in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQVNWRUDEXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


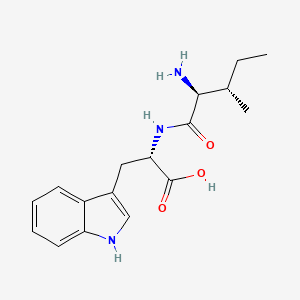

![7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B1667347.png)

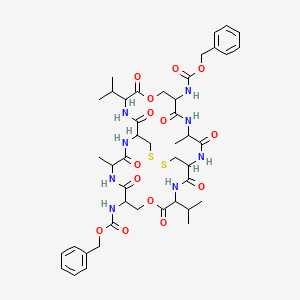
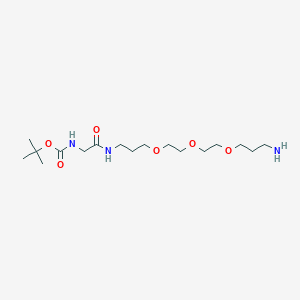

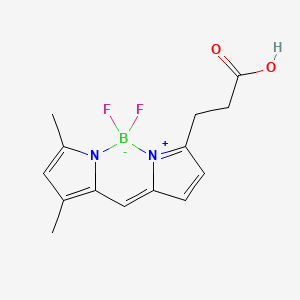
![2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1667356.png)

